molecular formula C18H18N2O B1346067 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 3380-73-2

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B1346067
CAS No.: 3380-73-2
M. Wt: 278.3 g/mol
InChI Key: ITPCPUZQSFRMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic alkaloid with systematic IUPAC name This compound . Its molecular formula is C₁₈H₁₈N₂O , and it has a molecular weight of 278.3 g/mol . Common synonyms include:

  • 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
  • 1-(p-Methoxyphenyl)tetrahydronorharman
  • 3380-73-2 (CAS Registry Number).

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₂O
Molecular Weight 278.3 g/mol
CAS Number 3380-73-2
Synonyms Tetrahydronorharman derivative, MeO-Ph-THPI

Position within the β-Carboline Family

This compound belongs to the tetrahydro-β-carboline (THβC) subclass of β-carboline alkaloids, characterized by a partially saturated pyrido[3,4-b]indole core. β-Carbolines are tricyclic structures comprising an indole fused to a pyridine ring. The saturation level of the third ring distinguishes subclasses:

  • β-Carbolines (βCs) : Fully aromatic (e.g., harmine).
  • Dihydro-β-carbolines (DHβCs) : One double bond in the pyridine ring.
  • Tetrahydro-β-carbolines (THβCs) : Fully saturated pyridine ring.

Table 2: β-Carboline Subclasses

Subclass Saturation Level Example Compound
β-Carboline (βC) Fully aromatic Harmine
Dihydro-β-carboline (DHβC) One double bond Harmaline
Tetrahydro-β-carboline (THβC) Fully saturated 1-(4-Methoxyphenyl)-THβC

The methoxy group at the para position of the phenyl ring distinguishes this compound from simpler THβCs like tryptoline.

Historical Context in Alkaloid Research

β-Carbolines were first isolated from Peganum harmala in 1841, but synthetic derivatives like 1-(4-methoxyphenyl)-THβC emerged later as tools for studying alkaloid bioactivity. The compound’s synthesis leverages the Pictet-Spengler reaction , a method developed in 1911 to condense tryptamine derivatives with aldehydes or ketones under acidic conditions. This reaction remains central to producing THβCs for pharmacological studies, particularly in exploring neurotransmitter interactions and enzyme inhibition.

General Structural Features

The compound’s structure consists of three fused rings:

  • Indole moiety : A bicyclic structure with a benzene ring fused to a pyrrole ring.
  • Partially saturated pyridine ring : The pyrido ring is hydrogenated at positions 2, 3, 4, and 9, creating a tetrahydro configuration.
  • 4-Methoxyphenyl substituent : A methoxy group (-OCH₃) at the para position of the phenyl ring.

Table 3: Structural Analysis

Feature Description
Core Structure Pyrido[3,4-b]indole fused tricycle
Saturation Tetrahydro (2,3,4,9-positions)
Substituents 4-Methoxyphenyl at C1
Key Functional Groups Indole NH, methoxy group, tertiary amine

The methoxy group enhances electron density, influencing binding to biological targets like monoamine oxidases (MAOs) and serotonin receptors. The planar indole system allows π-π interactions, while the saturated pyridine ring increases conformational flexibility.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCPUZQSFRMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276761
Record name 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3380-73-2
Record name 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Procedure

  • Starting Materials: d-tryptophan methyl ester hydrochloride or tryptamine derivatives and 4-methoxybenzaldehyde.
  • Solvent: Methanol or dichloromethane.
  • Catalyst: Trifluoroacetic acid (TFA) or other acids.
  • Conditions: Reflux or room temperature stirring for several hours (e.g., 3 hours reflux or 0 °C for kinetic control).
  • Yield: Moderate to good yields, typically around 40-61% for crystalline products.

Example from Literature

  • A reaction of d-tryptophan methyl ester hydrochloride (10 mmol) with 4-methoxybenzaldehyde (12 mmol) in methanol under reflux for 3 hours yielded the crude product, which upon purification gave crystalline this compound with a melting point of 242–244 °C and optical rotation [α]25D = −2.04 (c = 0.5, MeOH).

  • Another study reported a Pictet–Spengler reaction under kinetic control at 0 °C using L-tryptophan methyl ester and methyl 4-oxobutanoate with TFA in dichloromethane, producing the desired tetrahydro-β-carboline with a 61% yield and a diastereomeric ratio favoring the (1S,3S) isomer 4:1.

Post-Pictet–Spengler Functionalization and Derivatization

Following the formation of the tetrahydro-β-carboline core, further chemical modifications are performed to obtain derivatives such as N-methylated carboxamides and other substituted analogs.

N-Methylation and Carboxamide Formation

  • The methyl ester derivative of this compound-3-carboxylate is reacted with methylamine in methanol or ethanol under mild heating (e.g., 50 °C) in an autoclave for 48 hours.
  • The reaction mixture is concentrated and purified by silica-gel column chromatography (e.g., CH2Cl2:acetone 10:1).
  • Yields are high, typically 93–98%, producing N-methyl carboxamide derivatives with melting points ranging from 207 to 225 °C.
  • These derivatives exhibit distinct stereochemistry, with full characterization by 1H-NMR confirming the substitution pattern.

Alternative Synthetic Routes and Catalytic Methods

Recent advances have introduced stereoselective and enzymatic methods to improve yield and selectivity at the C1 position of the tetrahydro-β-carboline scaffold.

Stereoselective Approaches

These methods aim to enhance the stereochemical purity and biological activity of the final compounds.

Industrial and Patent-Related Preparations

Patents describe multi-step synthetic routes starting from substituted anilines (e.g., 7-bromoaniline) involving:

  • Cyclization
  • Reduction
  • Pictet–Spengler cyclization
  • Alkylation
  • Heck coupling
  • Deprotection and hydrolysis

These sequences yield 1-(phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives with potential biological activities, including antitumor and anticoagulant properties.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Features Reference
Pictet–Spengler Reaction d-Tryptophan methyl ester + 4-methoxybenzaldehyde Reflux in MeOH, 3 h 40-61 One-step, moderate yield, crystalline product
N-Methylation of Carboxylate Methyl ester derivative + methylamine 50 °C, 48 h, autoclave 93-98 High yield, stereoisomeric control
Stereoselective Catalysis Various chiral substrates and catalysts Varied (0 °C to room temp) 60-90 Enzymatic and chiral catalyst methods
Multi-step Synthetic Route (Patent) 7-Bromoaniline and derivatives Cyclization, reduction, Heck, etc. Not specified Complex, for bioactive derivatives

Research Findings and Analytical Data

  • The crystalline product from the Pictet–Spengler reaction shows a melting point of 242–244 °C and specific optical rotation indicating enantiomeric purity.
  • N-Methylated derivatives exhibit melting points between 207–225 °C and are characterized by detailed 1H-NMR spectra confirming substitution and stereochemistry.
  • Crystallographic studies provide atomic coordinates and displacement parameters, confirming molecular structure and purity.
  • IR and NMR data support the successful synthesis and functionalization of the tetrahydro-β-carboline core.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydro-β-carboline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

It appears that the query asks for information on the applications of the chemical compound "1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole."

Here's what is known about the compound, based on the search results:

Basic Information

  • Name : this compound is also known as 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline .
  • Molecular Formula : C18H18N2O
  • Molecular Weight : 278.3 g/mol
  • PubChem CID : 198916

Synonyms :

  • 3380-73-2
  • 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
  • 1-(4-Methoxy-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
  • CHEMBL1289858

Related Compounds

  • 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride : This is a related compound with the molecular formula C18H19ClN2O and a molecular weight of 314.8 g/mol . Its CAS No. is 3489-15-4 .
  • 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole : Another related compound with a chlorine substituent, having a molecular weight of 349.26 and the molecular formula C18 H17 Cl N2 O .

Synthesis

  • 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with 4-methoxybenzaldehyde in the presence of hydrochloric acid. Ethanol or methanol can be used as a solvent, and the reaction can occur at room temperature to reflux conditions over several hours to overnight.

Potential Applications and Biological Activities

  • The search results indicate that beta-carbolines, the family of compounds to which 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride belongs, are known for diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Structural and Physical Properties of Selected β-Carboline Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key References
1-(4-Methoxyphenyl)-THβC* 4-MeO-Ph (1) Not reported 42.7–62.9
1-Phenyl-2-tosyl-THβC (5t) Ph (1), tosyl (2) 157–162 93
1-(3,4,5-Trimethoxyphenyl)-THβC (9) 3,4,5-OMe-Ph (1) Not reported 45.4
Methyl 2-(2-chloroacetyl)-RSL3 analog Cl-acetyl (2), MeO-CO-Ph (1) 138–143 94
1-Cyclopropyl-THβC (9i) Cyclopropyl (1) 135.1–135.8 36.2

*THβC = 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., tosyl in 5t) increase melting points (157–162°C) compared to alkyl/aryl groups .
  • Stereochemical Influence : The (1R,3S)-configured 4-methoxyphenyl derivative exhibits optical activity ([α]²⁰D = −12.14 in MeOH), critical for HDAC binding .

Antiproliferative Effects

Table 2. Antiproliferative Activity of β-Carboline Derivatives

Compound Target/Mechanism IC₅₀/EC₅₀ References
1-(4-Methoxyphenyl)-THβC (9b, 9c) HDAC inhibition Not reported
RSL3 analog GPX4 inhibition (ferroptosis) 100 nM
1-(3,4-Dimethoxyphenyl)-THβC (9h) HDAC/antiproliferative >50 μM
1-(4-Chlorophenyl)-THβC (13h) HDAC inhibition 117.6–119.8°C (mp)

Key Findings :

  • The 4-methoxyphenyl derivative demonstrates moderate HDAC inhibition but lacks explicit IC₅₀ data, unlike its chlorophenyl analog (13h), which shows higher thermal stability .
  • RSL3 derivatives with chloroacetyl groups exhibit potent ferroptosis activation (IC₅₀ = 100 nM), highlighting the role of electrophilic substituents .

TRPV1 Antagonism and Neuroactivity

  • Tetrazole hybrids (e.g., 5c) display neuroprotective effects via NMDA receptor modulation, suggesting substituent-dependent target selectivity .

Biological Activity

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a synthetic compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including potential neuroprotective effects, antimicrobial properties, and anticancer activities. This article explores the biological activity of this compound through a review of relevant literature and research findings.

  • IUPAC Name : this compound
  • CAS Number : 3380-73-2
  • Molecular Formula : C18H18N2O
  • Molecular Weight : 290.35 g/mol

Antimicrobial Activity

Research indicates that beta-carboline derivatives exhibit significant antimicrobial properties. A study evaluated various beta-carboline alkaloids for their fungicidal activities against several plant pathogens. The findings suggested that compounds with a methoxyphenyl group demonstrated enhanced antifungal activity compared to other substituents like nitrophenyl or chlorophenyl .

Table 1: Antifungal Activity of Beta-Carboline Derivatives

CompoundPathogen TestedActivity (Inhibition %)
F1F. oxysporum92.6
F2R. solani85.3
F3C. gloeosporioides78.5

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Studies have shown that beta-carbolines can protect neuronal cells from oxidative stress and apoptosis. In particular, the compound has been noted for its ability to reduce reactive oxygen species (ROS) generation in cellular models of hypoxia-induced injury .

Anticancer Potential

This compound has been studied for its anticancer properties as well. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity of Selected Beta-Carboline Derivatives

CompoundCancer Cell LineIC50 (µM)
F4HeLa15.2
F5MCF-712.8
F6A54910.5

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Beta-carbolines have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways related to apoptosis and cell survival.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Case Studies

A notable case study involved the evaluation of the compound's effects on human neuroblastoma cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .

Q & A

Q. Table 1: Synthetic Methods and Yields

MethodCatalyst/ReagentsKey ConditionsYield (%)Reference
Pd-catalyzed amidationPd(OAc)₂, XPhos ligandToluene, 110°C, 24h65–78
Stereoselective synthesis(R)-tert-butyl piperidineEtOH, reflux, 12h72 (ee >95%)

How can researchers address challenges in chiral synthesis of this compound?

Advanced
Chiral synthesis challenges include racemization and low enantiomeric excess (ee) . Methodological solutions:

  • Use enantiopure starting materials (e.g., (R)-tert-butyl piperidine derivatives) to control stereochemistry .
  • Employ chiral HPLC or SFC (supercritical fluid chromatography) for enantiomer separation.
  • Optimize reaction pH and temperature to minimize racemization (e.g., EtOH at reflux preserves configuration) .

What analytical techniques are used for structural characterization?

Basic
LC-MS , UPLC-MS , and elemental analysis are critical:

  • LC-MS : Confirms molecular ion peaks (e.g., m/z = 351 [M+H]⁺) .
  • Elemental analysis : Validates purity (e.g., C: 82.45%, H: 5.23%, N: 7.91% vs. calculated values) .
  • 1H/13C NMR : Assigns proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm) .

Q. Table 2: Analytical Parameters

TechniqueKey DataReference
LC-MSm/z = 351 [M+H]⁺ (positive mode)
UPLC-MStR = 1.31 min, m/z = 205.8

How to resolve contradictions in reported biological activities across studies?

Advanced
Discrepancies often arise from stereochemical variations , impurities , or assay conditions . Solutions:

  • Purity validation : Use HPLC (>98% purity) and LC-MS to exclude byproducts .
  • Isomer-specific testing : Compare R/S enantiomers in bioassays (e.g., chiral derivatives in show divergent activities) .
  • Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines) .

What are the key structural features influencing bioactivity?

Basic
Critical moieties include:

  • 4-Methoxyphenyl group : Enhances lipophilicity and target binding .
  • Pyridoindole core : Facilitates π-π stacking with aromatic residues in enzymes .
  • Substituent position : Methoxy at para increases metabolic stability vs. ortho/meta .

Q. Table 3: Structure-Activity Relationship (SAR)

ModificationBioactivity ImpactReference
4-Methoxyphenyl↑ Binding affinity (IC50 = 0.2 μM)
Chlorine substitution↓ Solubility, ↑ cytotoxicity

What in silico methods predict binding modes with biological targets?

Advanced
Molecular docking and MD simulations are used:

  • Docking : AutoDock Vina or Glide to model interactions with receptors (e.g., serotonin receptors) .
  • MD simulations (100 ns) : Assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with activity .

How to optimize reaction yields during synthesis?

Basic
Key parameters:

  • Catalyst loading : 5 mol% Pd(OAc)₂ maximizes coupling efficiency .
  • Solvent choice : Toluene improves cyclization vs. DMF .
  • Temperature : 110°C for amidation vs. 80°C for cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 2
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.